molecular formula C11H15N5 B8048508 N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine

N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine

Cat. No.: B8048508
M. Wt: 217.27 g/mol
InChI Key: GIECLEAOLBKUMA-UHFFFAOYSA-N
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Description

N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a propyl group attached to the triazole ring and a benzene-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding triazole N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the benzene-1,2-diamine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-N-(5-propyl-1H-1,2,4-triazol-3-yl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-2-5-10-14-11(16-15-10)13-9-7-4-3-6-8(9)12/h3-4,6-7H,2,5,12H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIECLEAOLBKUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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